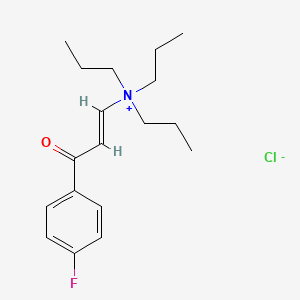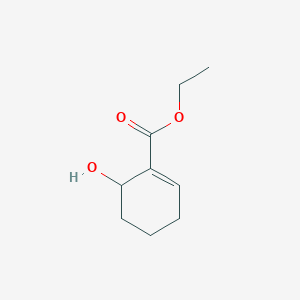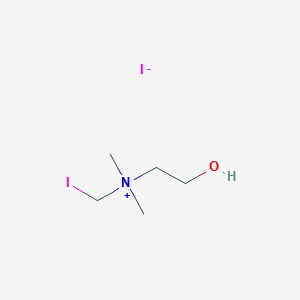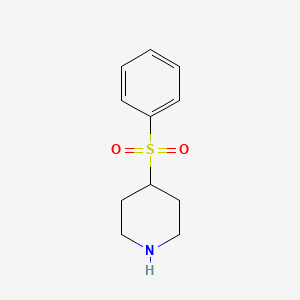![molecular formula C11H8F6O2 B3041434 2-[3,5-双(三氟甲基)苯基]丙酸 CAS No. 289686-73-3](/img/structure/B3041434.png)
2-[3,5-双(三氟甲基)苯基]丙酸
概述
描述
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is a reagent used in the synthesis of NK1/NK3 receptor antagonists used in the treatment of depression . It has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Molecular Structure Analysis
The molecular formula of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is C11H8F6O2 . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 232.5±35.0 °C at 760 mmHg, and a flash point of 94.4±25.9 °C . It also has a molar refractivity of 56.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 217.8±3.0 cm3 .科学研究应用
Drug Development
The trifluoromethyl group, which is present in “2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid”, has been found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group exhibits numerous pharmacological activities, making it a valuable component in drug development .
Antibacterial Activity
Some close analogues of “2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid”, such as 3,5-bis(trifluoromethyl)cinnamic acid, have shown moderate antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Inhibitor of Drug-Resistant Bacteria
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci, among others .
Synthesis of Methylene-Arylbutenones
“2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid” has been used as a reactant in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
Synthesis of 4-Aminoquinoline Analogs
This compound has also been involved in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling . These analogs have potential applications in medicinal chemistry.
Synthesis of Alkyl Arylcarbamates
“2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid” has been used in the synthesis of alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate . These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis of Primary Amino Acid Derivatives
This compound has been used in the synthesis of primary amino acid derivatives with anticonvulsant activity . This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders.
Catalyst for Various Reactions
The trifluoromethyl group in “2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid” has found applications as a catalyst or mediator for a variety of reactions, such as the metal-free hydrogenation of imines and nitriles, alkynes, silyl enol ethers, and ketones . It has also been used in the activation of small molecules such as CO2 and alkynes for the synthesis of heterocycles and other aromatic systems .
作用机制
Target of Action
The primary target of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is the NK1/NK3 receptors . These receptors are part of the neurokinin receptor family, which plays a crucial role in various physiological processes, including pain perception, mood regulation, and immune response.
Mode of Action
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid acts as an antagonist to the NK1/NK3 receptors . By binding to these receptors, it prevents the natural ligands (neurokinins) from activating them, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of NK1/NK3 receptors by 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid affects several biochemical pathways. These include the pain perception pathway and the mood regulation pathway . The exact downstream effects can vary depending on the specific cell type and physiological context.
Result of Action
The molecular and cellular effects of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid’s action primarily involve the reduction of pain perception and potentially the regulation of mood . By inhibiting the activation of NK1/NK3 receptors, it can reduce the signaling that leads to these physiological responses.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-5(9(18)19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCZXRNLPFPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid | |
CAS RN |
289686-73-3 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)




